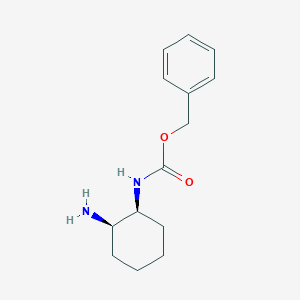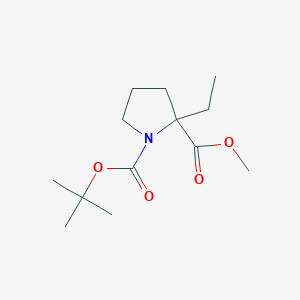
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol. This compound is a derivative of pyrrolidine, featuring a tert-butyl group, a methyl group, and an ethyl group attached to the pyrrolidine ring. It is a solid at room temperature and is commonly used in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate can be synthesized through various synthetic routes, including the following:
Esterification Reaction: The compound can be synthesized by reacting pyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reduction Reaction: Another method involves the reduction of pyrrolidine-1,2-dicarboxylate esters using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor vessel equipped with temperature and pressure control systems to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-1,2-dicarboxylate derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether as a solvent.
Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation Products: Pyrrolidine-1,2-dicarboxylate derivatives with various functional groups.
Reduction Products: Reduced pyrrolidine derivatives with different substituents.
Substitution Products: New pyrrolidine derivatives with substituted amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations to produce desired products. In biochemical studies, it may interact with enzymes or proteins to modulate their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate is similar to other pyrrolidine derivatives, such as:
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound lacks the ethyl group present in this compound.
N-Boc-L-pyroglutamic acid ethyl ester: This compound has a similar structure but with a different functional group arrangement.
Uniqueness: The presence of both the tert-butyl and ethyl groups in this compound makes it unique compared to other pyrrolidine derivatives. These groups provide steric hindrance and influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and research.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPLPNINSNWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


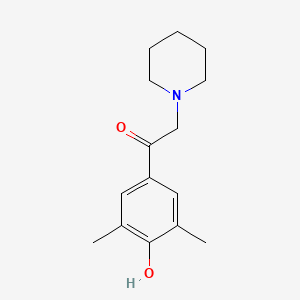
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
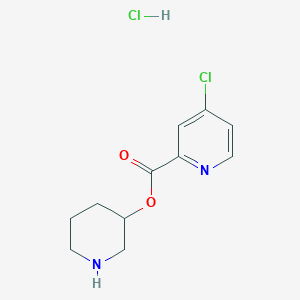

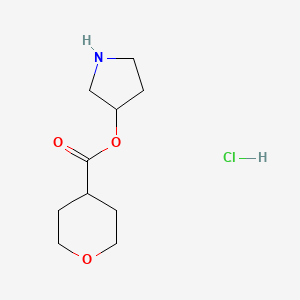
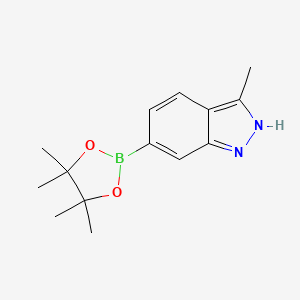
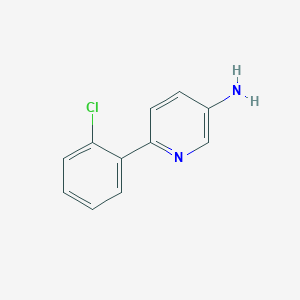
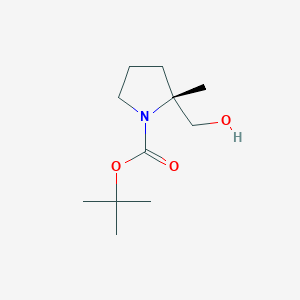
![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
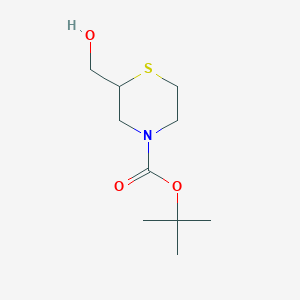
![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)
